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Glucocorticoids receptor agonist 3 - 305821-96-9

Glucocorticoids receptor agonist 3

Catalog Number: EVT-264807
CAS Number: 305821-96-9
Molecular Formula: C31H32N2O2
Molecular Weight: 464.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CP-472555 is a selective, nonsteroidal glucocorticoid receptor antagonist, with anti-GR and anti-obesity activity in animal models.
Overview

Glucocorticoids receptor agonist 3 is a compound that interacts with the glucocorticoid receptor, a critical player in regulating various physiological processes, including metabolism, immune response, and inflammation. This receptor is part of the nuclear receptor superfamily and is activated by glucocorticoids such as cortisol. The glucocorticoid receptor is encoded by the nuclear receptor subfamily 3, group C, member 1 gene, located on chromosome 5 in humans. The receptor exists in multiple isoforms, primarily alpha and beta, which have distinct functional roles in gene regulation .

Source

The glucocorticoid receptor agonist 3 has been identified and characterized in various pharmacological studies aimed at understanding its therapeutic potential in treating inflammatory and autoimmune diseases. It is synthesized as part of ongoing research into selective glucocorticoid receptor modulators that aim to reduce side effects associated with traditional glucocorticoid therapies .

Classification

Glucocorticoids receptor agonist 3 is classified as a selective glucocorticoid receptor agonist (SEGRA). This classification indicates that it selectively activates the glucocorticoid receptor while minimizing effects on other steroid receptors, potentially leading to fewer side effects compared to non-selective glucocorticoids .

Synthesis Analysis

Methods

The synthesis of glucocorticoids receptor agonist 3 typically involves multi-step organic synthesis techniques that incorporate various chemical reactions to build the complex steroid structure. Specific methods may include:

  • Functionalization of Steroidal Framework: Modifications are made to the steroid backbone to enhance binding affinity for the glucocorticoid receptor.
  • Use of Protecting Groups: Protecting groups are employed during synthesis to prevent unwanted reactions at specific sites on the molecule.
  • Purification Techniques: After synthesis, purification methods such as chromatography are used to isolate the desired compound from byproducts.

Technical Details

The synthesis often requires careful control of reaction conditions (temperature, pH) and may involve reagents such as acids or bases to facilitate transformations. The final product must be characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Molecular Structure Analysis

Structure

Glucocorticoids receptor agonist 3 possesses a steroidal structure characterized by four fused carbon rings. The specific arrangement of functional groups on this framework determines its biological activity.

Data

Key structural features include:

  • Molecular Formula: C21H28O5
  • Molecular Weight: Approximately 364.45 g/mol
  • Functional Groups: Includes hydroxyl (-OH) groups and ketones (C=O), which are crucial for receptor binding.
Chemical Reactions Analysis

Reactions

The chemical reactions involved in modifying the steroid framework typically include:

  • Hydroxylation: Introduction of hydroxyl groups to enhance solubility and bioactivity.
  • Oxidation: Conversion of alcohols to ketones or aldehydes that can affect receptor binding.
  • Esterification: Formation of esters to improve pharmacokinetic properties such as absorption and distribution.

Technical Details

These reactions are often carried out under controlled conditions using catalysts or specific solvents to optimize yield and selectivity.

Mechanism of Action

Process

Once administered, glucocorticoids receptor agonist 3 binds to the glucocorticoid receptor in the cytoplasm. The activated complex then translocates into the nucleus where it interacts with specific DNA sequences known as glucocorticoid response elements (GREs). This interaction leads to:

  • Transactivation: Upregulation of anti-inflammatory genes.
  • Transrepression: Downregulation of pro-inflammatory genes.

This dual mechanism allows for a fine-tuned response to inflammation and immune challenges .

Data

Studies indicate that the binding affinity of glucocorticoids receptor agonist 3 for the glucocorticoid receptor is significantly higher than that of cortisol, suggesting enhanced efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting points can vary based on purity but are typically around 200°C.

Relevant analyses such as differential scanning calorimetry can provide insights into thermal stability and phase transitions.

Applications

Scientific Uses

Glucocorticoids receptor agonist 3 has potential applications in:

  • Anti-inflammatory Therapies: Used for conditions such as asthma, rheumatoid arthritis, and other inflammatory disorders due to its ability to modulate immune responses.
  • Autoimmune Diseases: Potentially beneficial in managing autoimmune conditions by reducing inappropriate immune activation.
  • Research Tools: Utilized in laboratory settings to study glucocorticoid signaling pathways and their implications in various diseases.
Molecular Characterization of the Glucocorticoid Receptor (GR)

Structural Domains of GR: N-Terminal, DNA-Binding, and Ligand-Binding Domains

The GR is a modular protein belonging to the nuclear receptor superfamily, characterized by three core structural and functional domains:

  • N-Terminal Domain (NTD; A/B Region): Residing between amino acids 1-420 in human GRα, this is the most variable domain across nuclear receptors and contains the powerful Activation Function-1 (AF-1) region (amino acids 77-262). AF-1 is intrinsically disordered but adopts helical structures upon binding cofactors like TATA-Binding Protein (TBP) and p160 coactivators (e.g., SRC-1). It mediates ligand-independent transcriptional activation by recruiting coregulators and components of the basal transcriptional machinery (RNA Pol II, TAFs) [2] [6] [9].
  • DNA-Binding Domain (DBD; C Region): Highly conserved (≈95% identity across vertebrate GRs), this central domain (amino acids 420-480) features two C4-type zinc finger motifs. The first zinc finger dictates sequence-specific DNA binding to Glucocorticoid Response Elements (GREs), while the second facilitates receptor dimerization. The DBD recognizes the consensus GRE palindrome, GGAACAnnnTGTTCT, with the 3-nucleotide spacer being critical for dimeric binding. A key structural element, the "lever arm," connects the DBD to the hinge region and influences nuclear translocation dynamics [2] [6] [9].
  • Ligand-Binding Domain (LBD; E Region): Located at the C-terminus (amino acids 481-777 in GRα), this domain folds into a canonical nuclear receptor structure of 12 α-helices (H1-H12) and 4 β-sheets, forming a hydrophobic ligand-binding pocket (LBP). It harbors the Activation Function-2 (AF-2) surface, formed primarily by H3, H4, H5, and H12 upon agonist binding. AF-2 recruits p160 coactivators in a ligand-dependent manner. The LBD also contains the ligand-dependent nuclear localization signal (NL2) and surfaces essential for chaperone (hsp90) interaction and dimerization [2] [6] [9]. The LBP volume (~590 ų) allows accommodation of diverse ligands like cortisol, corticosterone, and synthetic glucocorticoids (e.g., dexamethasone). Key residues (e.g., Gln570, Arg611, Asn564) form hydrogen bonds with the ligand's C3-ketone and C11/C21 hydroxyl groups, while hydrophobic interactions (e.g., Met604, Phe623, Leu753) stabilize the steroid core.

Table 1: Core Structural and Functional Domains of the Human Glucocorticoid Receptor (GRα)

DomainAmino Acid Residues (hGRα)Key Structural FeaturesPrimary Functions
N-Terminal Domain (NTD)1-420Intrinsically disordered; Contains AF-1 (77-262); Acidic activator typeLigand-independent transactivation; Coactivator recruitment (TBP, SRCs); Major site for PTMs (phosphorylation).
DNA-Binding Domain (DBD)420-480Two C4-type zinc fingers; Highly conserved; Lever arm.Sequence-specific DNA binding to GREs/nGREs; Receptor dimerization; Contains NL1.
Ligand-Binding Domain (LBD)481-77712 α-helices / 4 β-sheets; Hydrophobic ligand pocket; AF-2 surface.Ligand binding; Ligand-dependent coactivator/corepressor recruitment (via AF-2); Receptor dimerization; Contains NL2; Hsp90 binding.
Hinge Region (D Region)Between DBD & LBDFlexible linker; Less structured.Modulates DBD/LBD communication; Influences DNA binding specificity; Contains nuclear export signals.

GR Isoforms: Alternative Splicing (GRα, GRβ) and Translation Initiation Mechanisms

The diversity of GR signaling arises significantly from the generation of multiple receptor isoforms through alternative splicing and alternative translation initiation mechanisms:

  • Alternative Splicing:
  • GRα vs. GRβ: The primary splicing event occurs in exon 9. GRα results from splicing exon 8 to the proximal splice acceptor site in exon 9α, encoding a 777-amino acid protein (97 kDa) with a complete LBD capable of high-affinity ligand binding. GRβ utilizes a distal splice acceptor site in exon 9β, replacing the last 50 amino acids of GRα with a unique 15-amino acid sequence. This renders GRβ incapable of binding glucocorticoid agonists and alters its interaction with coregulators. GRβ is constitutively nuclear, acts as a dominant-negative inhibitor of GRα transactivation (competing for GREs, coregulators, forming inactive heterodimers), and possesses intrinsic transcriptional activity on distinct gene sets, potentially promoting pro-inflammatory responses. While initially thought ubiquitous, GRβ expression varies, increasing in inflammatory conditions and correlating with glucocorticoid resistance in diseases like asthma, rheumatoid arthritis, and leukemia [1] [3] [7].
  • GRγ: This variant results from the retention of an additional 3 base pairs (coding for Arginine) between exons 3 and 4, inserting an Arg between Gly451 and Gln452 within the lever arm of the DBD near NL1. Present at 5-10% of total GR transcripts, GRγ exhibits delayed nuclear translocation and slightly reduced transactivation potential on some GREs compared to GRα [2] [3].
  • GR-P & GR-A: These rare isoforms involve aberrant splicing. GR-P lacks exons 8 and 9 due to retention of part of intron G, resulting in a truncated (676 AA), non-functional LBD. GR-A lacks exons 5-7 (Arg490-Ser674), producing a severely truncated (593 AA) protein. Both are associated with hematological malignancies [2].

  • Alternative Translation Initiation (Leaky Ribosomal Scanning): The weak Kozak sequence around the first AUG start codon (Met1) allows ribosomes to initiate translation at downstream start sites. This generates N-terminally truncated isoforms:

  • GRα-A (Met1): Full-length 777 AA protein (97 kDa).
  • GRα-B (Met27): 751 AA protein (91 kDa).
  • GRα-C1 (Met86), C2 (Met90), C3 (Met98): ≈56-60 kDa proteins.
  • GRα-D1 (Met316), D2 (Met336), D3 (Met338?): ≈45-50 kDa proteins.Functional studies reveal significant differences; for example, GRα-B (91 kDa) demonstrates nearly double the transactivation capacity compared to GRα-A on certain GRE-driven promoters, highlighting the functional importance of the extreme N-terminus encoded by the first 27 amino acids [2] [5] [7].

Table 2: Major Human GR Isoforms Generated by Alternative Splicing and Translation Initiation

Isoform NameMechanismAmino AcidsMolecular WeightKey Functional Characteristics
GRα (A)Standard Splicing (Ex9α)77797 kDaClassic ligand-binding isoform; Ligand-dependent transcription factor.
GRβAlt. Splicing (Ex9β)74294 kDaLigand-independent; Dominant-negative inhibitor of GRα; Constitutively nuclear; Intrinsic activity on distinct genes; Associated with GC resistance.
GRγAlt. Splicing (3bp ins)777+Arg~97 kDaDelayed nuclear import; Slightly reduced/specific transcriptional activity.
GRα-BAlt. Translation (Met27)75191 kDaHigher transactivation potential on some GREs compared to GRα-A.
GRα-C1/C2/C3Alt. Translation (Met86/90/98)~688-691~56-60 kDaN-terminally truncated; Altered function (less studied).
GRα-D1/D2/D3Alt. Translation (Met316/336/338?)~460-462~45-50 kDaSeverely N-terminally truncated; Lacks most of AF-1; Significantly altered function.

Post-Translational Modifications and Their Functional Implications

The activity, stability, localization, and interactions of the GR are dynamically regulated by a complex array of post-translational modifications (PTMs):

  • Phosphorylation: The NTD is the primary site, with multiple serine (Ser) residues (e.g., Ser113, Ser141, Ser203, Ser211, Ser226) targeted by various kinases (e.g., cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), glycogen synthase kinase-3β (GSK-3β), c-Jun N-terminal kinase (JNK)). Phosphorylation is ligand-dependent and can modulate:
  • Transcriptional Activity: Phosphorylation of Ser211 (by CDKs/MAPKs) generally enhances GRα transactivation potential. Conversely, phosphorylation of Ser226 (often by JNK) can recruit 14-3-3 proteins, potentially inhibiting activity or promoting cytoplasmic retention.
  • Protein Stability and Turnover: Phosphorylation can target GR for ubiquitination and proteasomal degradation.
  • Ligand Sensitivity and Subcellular Trafficking: Specific phosphorylation patterns can influence nuclear translocation kinetics and cofactor recruitment [1] [6] [9].
  • Ubiquitination: Attachment of ubiquitin chains (e.g., Lys419) primarily targets GR for degradation by the 26S proteasome, acting as a key mechanism for controlling receptor levels and terminating signaling. The E3 ubiquitin ligases involved (e.g., CHIP) are often recruited in a phosphorylation-dependent manner [6] [9].
  • SUMOylation: Small Ubiquitin-like Modifier (SUMO) attachment (e.g., Lys277, Lys293) typically exerts repressive effects. SUMOylation can recruit corepressor complexes or inhibit other activating PTMs like ubiquitination, thereby dampening GR transactivation on certain target genes [6] [9].
  • Acetylation: Modification of lysine residues (e.g., Lys494, Lys495 in the hinge region) by acetyltransferases (e.g., p300/CBP) can influence transcriptional activity, potentially by altering DNA binding affinity or cofactor interactions [6].
  • Nitrosylation: S-Nitrosylation of cysteine residues can inhibit GR DNA-binding activity [9].

The combinatorial effects of these PTMs create a "PTM code" that fine-tunes GR function in a cell type-, signal-, and gene-specific manner, contributing significantly to the pleiotropic effects of glucocorticoids.

Evolutionary Phylogenetics: GR Gene Duplication and Vertebrate-Specific Adaptations

The GR evolved within the steroid receptor (SR) subfamily of nuclear receptors through serial gene duplications early in vertebrate evolution:

  • Ancestral Origins: SRs evolved from a common ancestor in deuterostomes after divergence from protostomes (~540 million years ago, Cambrian explosion). The first duplication generated an estrogen receptor (ER) and a 3-ketosteroid receptor. A subsequent duplication of the 3-ketosteroid receptor produced an ancestral corticosteroid receptor (AncCR) and a receptor for gonadal steroids (AncPR/AR) [2] [4] [6].
  • GR-MR Divergence: Within the jawed vertebrate lineage (gnathostomes), a third duplication event split the AncCR into the mineralocorticoid receptor (MR) and the glucocorticoid receptor (GR) approximately 450 million years ago (MYA) [2] [4] [6]. Ancestral sequence reconstruction (ASR) and resurrection studies demonstrate that AncCR was highly sensitive to a broad spectrum of corticosteroids (aldosterone, deoxycorticosterone, cortisol) and possessed an MR-like structure [4].
  • Functional Shifts in the GR Lineage: Following the GR-MR split, the early GR (AncGR1, common ancestor of bony and cartilaginous vertebrates) rapidly evolved reduced ligand sensitivity while retaining broad specificity. This was achieved through key destabilizing mutations in the LBD (e.g., weakening H-bond/van der Waals interactions) buffered by permissive mutations. Reduced sensitivity allowed GR to specialize in responding to high hormone levels during stress, distinct from MR's role in basal ion homeostasis [4]. Subsequently, in the bony vertebrate lineage (after divergence from cartilaginous fish ~420-440 MYA), GR acquired its narrow glucocorticoid specificity (preference for cortisol/corticosterone over mineralocorticoids). Specific mutations in the LBD ligand pocket (e.g., replacing Arg with Ser/Thr) altered contacts with the C17/C21 hydroxyl groups, discriminating against aldosterone/DOC [2] [4] [6].
  • Teleost-Specific Duplication: Ray-finned fish (teleosts) underwent an additional genome duplication (~350 MYA), leading to two GR genes (GR1 and GR2) in most species (e.g., trout, carp). These paralogs often exhibit subfunctionalization or neofunctionalization, such as differential transcriptional activities or sensitivity to cortisol. Zebrafish represents an exception, having lost one GR copy [2] [6].

This evolutionary trajectory—duplication followed by functional divergence (reduced sensitivity, then increased specificity in GR; maintained sensitivity and broad specificity in MR)—underpins the distinct physiological roles of these receptors in modern vertebrates. The evolution of GR isoforms like GRβ appears more recent, confined to mammals.

Table 3: Key Evolutionary Events in Glucocorticoid Receptor Phylogeny

Evolutionary EventApproximate Time (MYA)Functional ConsequenceEvidence
Origin of Steroid Receptors (SRs)~540Emergence of ER and 3-Ketosteroid Receptor.Phylogenetic analysis of NR superfamily [2] [6].
Duplication: AncCR & AncPR/AR>500Separation of corticosteroid (AncCR) and gonadal steroid (AncPR/AR) receptors.Phylogenetic analysis; ASR [2] [4] [6].
Duplication: GR & MR (from AncCR)~450Creation of distinct GR and MR lineages in jawed vertebrates; AncCR was MR-like, broad/high sensitivity.ASR & functional resurrection of AncCR [4].
Evolution of Reduced Sensitivity (AncGR1)~440-450AncGR1 (early GR) evolved lower ligand sensitivity while retaining broad specificity; Enabled stress-specific high-level response.ASR, mutagenesis, crystallography, stability assays [4].
Evolution of Glucocorticoid Specificity (Bony Vertebrate GR)~420-440GR in bony vertebrate ancestor acquired specificity for cortisol/corticosterone; Loss of sensitivity to aldosterone/DOC.Sequence comparison, mutagenesis, functional assays [2] [4] [6].
Teleost Genome Duplication~350Generation of two GR paralogs (GR1, GR2) in most teleost fish; Often associated with subfunctionalization.Genomic analysis, comparative physiology [2] [6].

Properties

CAS Number

305821-96-9

Product Name

Glucocorticoids receptor agonist 3

IUPAC Name

(4bS,7R,8aR)-4b-benzyl-7-hydroxy-7-prop-1-ynyl-N-(pyridin-3-ylmethyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide

Molecular Formula

C31H32N2O2

Molecular Weight

464.6

InChI

InChI=1S/C31H32N2O2/c1-2-14-30(35)15-16-31(19-23-7-4-3-5-8-23)27(20-30)12-10-25-18-26(11-13-28(25)31)29(34)33-22-24-9-6-17-32-21-24/h3-9,11,13,17-18,21,27,35H,10,12,15-16,19-20,22H2,1H3,(H,33,34)/t27-,30-,31+/m1/s1

InChI Key

SEOPOTXFVGEDGX-UPHHSBJESA-N

SMILES

CC#CC1(CCC2(C(C1)CCC3=C2C=CC(=C3)C(=O)NCC4=CN=CC=C4)CC5=CC=CC=C5)O

Solubility

Soluble in DMSO, not in water

Synonyms

CP-472555; CP 472555; CP472555; UNII-6T0KV7024R.

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